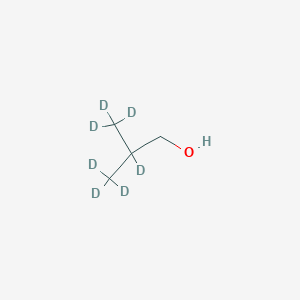
2-Methyl-d3-propyl-2,3,3,3-d4 alcohol
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-Methyl-d3-propyl-2,3,3,3-d4 alcohol often involves complex chemical reactions that enable the incorporation of isotopic labels. While specific synthesis routes for this compound are not detailed in available literature, methodologies involving the modification of alcohols, such as propargyl alcohols and allyl alcohols, through catalyzed coupling reactions, offer insights into potential synthesis strategies. These include the use of palladium-catalyzed oxidative carbonylation and coupling reactions with allyl silanes, which demonstrate the versatility and creativity in synthesizing modified alcohols with specific functional groups and isotopic labels (Dai et al., 1999).
Molecular Structure Analysis
The molecular structure of alcohols like 2-Methyl-d3-propyl-2,3,3,3-d4 alcohol can be elucidated using techniques such as X-ray diffraction and neutron diffraction. These methods have been applied to determine the molecular structure of methyl alcohol, revealing bond lengths and angles critical for understanding the spatial arrangement of atoms within the molecule. For instance, studies on methyl alcohol have detailed the bond lengths and angles, providing a basis for analyzing the structure of isotopically labeled alcohols (Venkateswarlu & Gordy, 1955).
Chemical Reactions and Properties
Chemical reactions involving alcohols, including oxidation and coupling reactions, highlight the reactivity of the hydroxyl group and the influence of adjacent methyl and propyl groups. For example, the oxidation of secondary alcohols to ketones using specific oxidizing agents demonstrates the chemical reactivity of these compounds, providing a framework for understanding the reactions that 2-Methyl-d3-propyl-2,3,3,3-d4 alcohol might undergo (Mello et al., 1991).
Physical Properties Analysis
The physical properties of alcohols, such as boiling points, melting points, and solubility, are influenced by molecular structure, particularly the presence of hydroxyl groups and the overall molecular size. Studies on the crystal structure of alcohols, including phase changes under different conditions, provide insights into the physical characteristics that might be expected for 2-Methyl-d3-propyl-2,3,3,3-d4 alcohol (Mcgregor et al., 2006).
Chemical Properties Analysis
The chemical properties of alcohols, including acidity, basicity, and reactivity towards various reagents, are critical for understanding their behavior in chemical reactions. The influence of substituents on the acidity of alcohols and the resulting impact on reaction pathways, such as in the synthesis of furans from propargyl alcohols, underscores the complex interplay between structure and reactivity (Yang et al., 2014).
Aplicaciones Científicas De Investigación
Carcinogenic and Mutagenic Effects: Studies on higher alcohols, including 2-methyl-1-propylic alcohol, have demonstrated their carcinogenic and mutagenic effects. These substances are found in alcoholic drinks, cosmetics, and other luxury items, and their widespread use by the chemical industry suggests the need for establishing limitations on their concentrations in consumer products to mitigate work- and industry-related cancer risks (Gibel, Lohs, Wildner, & Schramm, 1974).
Activity in the Methyl Coenzyme M Reductase System: The modification of coenzyme M analogues, including propyl-coenzyme M, has been studied in the context of the methyl-coenzyme M reductase system in Methanobacterium thermoautotrophicum. This research has implications for understanding the metabolic pathways in microorganisms (Gunsalus, Romesser, & Wolfe, 1978).
Bio-Diesel and Bio-Lubricant Synthesis: The transesterification of vegetable oil with lower and higher alcohols, such as n-propanol, for the synthesis of bio-diesel and bio-lubricants has been investigated. This research is significant for the development of sustainable energy sources (Bokade & Yadav, 2007).
Intramolecular Hydrogen Atom Abstraction: The study of intramolecular hydrogen atom abstraction in compounds like 1-bromo-2-methyl-2-propyl ether derivatives of alcohols has implications for chemical synthesis and manipulation of molecular structures (Bruncková, Crich, & Yao, 1994).
Isomerization and Dehydration Studies: Research on Fe+-mediated isomerization and dehydration of n-propyl and isopropyl alcohols has provided insights into the structural details and reaction mechanisms of these processes, important for understanding chemical reactions involving alcohols (Trage, Schröder, & Schwarz, 2003).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i1D3,2D3,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEKIIBDNHEJCQ-UAVYNJCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CO)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678662 | |
| Record name | 2-(~2~H_3_)Methyl(2,3,3,3-~2~H_4_)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-d3-propyl-2,3,3,3-d4 alcohol | |
CAS RN |
1219804-53-1 | |
| Record name | 2-(~2~H_3_)Methyl(2,3,3,3-~2~H_4_)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




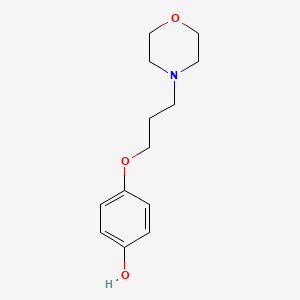

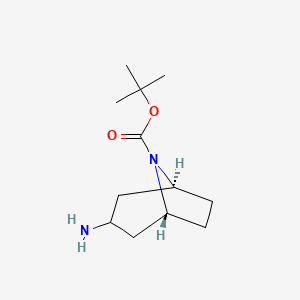
![(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1144844.png)
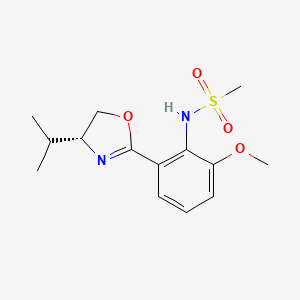

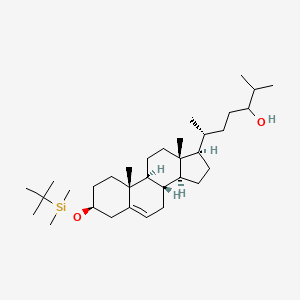
![2-[(2Z)-3-ethenyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]acetamide](/img/structure/B1144852.png)